Cas no 68901-49-5 (Acetamide,N-(3-methyl-5-isoxazolyl)-)
Acetamide,N-(3-methyl-5-isoxazolyl)- Chemical and Physical Properties
Names and Identifiers
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- Acetamide,N-(3-methyl-5-isoxazolyl)-
- N1-(3-METHYL-5-ISOXAZOLYL)ACETAMIDE
- 3'-Allyl-4'-hydroxyacetanilide
- 4-acetamido-2-allylphenol
- 4-Acetamino-2-allyl-phenol
- 5-Acetamino-2-oxy-1-allyl-benzol
- 5-Acetamino-3-methyl-isoxazol
- AC1Q5MW0
- AD7844000
- N-(3-allyl-4-hydroxy-phenyl)-acetamide
- N-(3-Allyl-4-hydroxyphenyl)acetamide
- N-(3-methyl-isoxazol-5-yl)-acetamide
- N-[3-ALLYL-4-HYDROXYPHENYL]ACETAMIDE
- NIOSH
- NSC86660
- SureCN8205051
- AKOS015994157
- DTXSID90988606
- MFCD00728606
- MS-1674
- 68901-49-5
- N-(3-methyl-1,2-oxazol-5-yl)acetamide
- N-(3-methylisoxazol-5-yl) acetamide
- SCHEMBL1430802
- N-(3-Methyl-1,2-oxazol-5-yl)ethanimidic acid
- NSC-152536
- F5067-0001
- NSC152536
- CS-0367759
- N-(3-methylisoxazol-5-yl)acetamide
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- MDL: MFCD00728606
- Inchi: 1S/C6H8N2O2/c1-4-3-6(10-8-4)7-5(2)9/h3H,1-2H3,(H,7,9)
- InChI Key: UYQNAXVUQCFHSN-UHFFFAOYSA-N
- SMILES: O1C(=CC(C)=N1)NC(C)=O
Computed Properties
- Exact Mass: 140.05864
- Monoisotopic Mass: 140.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Density: 1.22
- Melting Point: 161 °C
- Boiling Point: 340.3°Cat760mmHg
- Flash Point: 159.6°C
- Refractive Index: 1.534
- PSA: 55.13
- LogP: 1.01440
Acetamide,N-(3-methyl-5-isoxazolyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM524058-1g |
N-(3-Methylisoxazol-5-yl)acetamide |
68901-49-5 | 97% | 1g |
$401 | 2024-07-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438429-1g |
N-(3-methylisoxazol-5-yl)acetamide |
68901-49-5 | 97% | 1g |
¥2408.00 | 2024-05-03 | |
| Ambeed | A505641-1g |
N-(3-Methylisoxazol-5-yl)acetamide |
68901-49-5 | 97% | 1g |
$334.0 | 2025-04-17 | |
| abcr | AB240928-100mg |
N1-(3-Methyl-5-isoxazolyl)acetamide; . |
68901-49-5 | 100mg |
€283.50 | 2025-04-17 | ||
| abcr | AB240928-100 mg |
N1-(3-Methyl-5-isoxazolyl)acetamide; . |
68901-49-5 | 100mg |
€283.50 | 2023-06-22 |
Acetamide,N-(3-methyl-5-isoxazolyl)- Suppliers
Acetamide,N-(3-methyl-5-isoxazolyl)- Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Additional information on Acetamide,N-(3-methyl-5-isoxazolyl)-
Acetamide, N-(3-methyl-5-isoxazolyl)- CAS No. 68901-49-5: A Comprehensive Overview
Acetamide, N-(3-methyl-5-isoxazolyl)-, identified by its CAS number 68901-49-5, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the class of acetamides, which are widely recognized for their diverse applications in medicinal chemistry and synthetic organic chemistry. The presence of the isoxazole moiety in its molecular structure adds to its complexity and potential utility in various biochemical pathways.
The molecular structure of Acetamide, N-(3-methyl-5-isoxazolyl)- consists of an acetamide group attached to a 3-methyl-5-isoxazolyl substituent. This unique arrangement makes it a valuable intermediate in the synthesis of more complex molecules. The isoxazole ring, known for its heterocyclic properties, plays a crucial role in the pharmacological activity of many drugs. Its incorporation into the compound enhances its potential as a building block for drug development.
In recent years, there has been growing interest in the development of novel heterocyclic compounds due to their wide range of biological activities. Acetamide, N-(3-methyl-5-isoxazolyl)- has been explored for its potential applications in various therapeutic areas. Researchers have been particularly interested in its role as a precursor in the synthesis of bioactive molecules that exhibit anti-inflammatory, antimicrobial, and anticancer properties.
One of the most compelling aspects of this compound is its versatility in chemical transformations. The acetamide group can undergo a variety of reactions, including nucleophilic substitutions, condensations, and cyclizations, making it a versatile tool for synthetic chemists. The isoxazole ring, on the other hand, can participate in Michael additions, cycloadditions, and other reactions that further expand its synthetic utility.
The pharmacological profile of Acetamide, N-(3-methyl-5-isoxazolyl)- has been extensively studied in recent years. Initial studies have shown that this compound exhibits promising biological activity in vitro and in vivo. Specifically, it has been found to possess inhibitory effects on certain enzymes and receptors that are implicated in various diseases. These findings have prompted further investigation into its potential as a lead compound for drug development.
In particular, the anti-inflammatory properties of this compound have garnered significant attention. Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and cancer. By targeting inflammatory pathways, compounds like Acetamide, N-(3-methyl-5-isoxazolyl)- hold promise for developing new treatments that can modulate these pathways effectively.
The synthesis of this compound has also been optimized to ensure high yield and purity. Modern synthetic techniques have allowed chemists to produce large quantities of Acetamide, N-(3-methyl-5-isoxazolyl)- with minimal byproducts. This has been crucial for both research purposes and potential industrial applications.
The role of computational chemistry in understanding the properties of this compound cannot be overstated. Advanced computational methods have enabled researchers to predict the behavior of molecules like Acetamide, N-(3-methyl-5-isoxazolyl)- at a molecular level. This has provided valuable insights into its reactivity and potential interactions with biological targets.
In conclusion, Acetamide, N-(3-methyl-5-isoxazolyl)- CAS No. 68901-49-5 is a multifaceted compound with significant potential in pharmaceutical research. Its unique structure and diverse reactivity make it a valuable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.
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